molecular formula C8H7BrN2O B8375788 7-Bromo-2-methyl-4-benzoxazolamine CAS No. 573758-88-0

7-Bromo-2-methyl-4-benzoxazolamine

Cat. No.: B8375788
CAS No.: 573758-88-0
M. Wt: 227.06 g/mol
InChI Key: APBLWXZFBKTUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-methyl-4-benzoxazolamine is a chemical reagent designed for research and development applications, strictly for professional laboratory use. Benzoxazole derivatives are recognized as privileged structures in medicinal chemistry due to their diverse biological activities. Recent scientific literature highlights that 2-aminobenzoxazole scaffolds are of significant interest for developing new therapeutic and agrochemical agents . Researchers value these compounds particularly for their potent antimicrobial properties. Studies show that novel 2-substituted benzoxazole derivatives exhibit promising activity against a range of gram-positive and gram-negative bacteria, such as Escherichia coli and Staphylococcus aureus , with some compounds demonstrating efficacy through the inhibition of bacterial DNA gyrase . Furthermore, benzoxazole derivatives have shown substantial potential in anticancer research. Various compounds featuring the benzoxazole nucleus have demonstrated cytotoxic effects against a panel of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) carcinomas . The structural motif is also being explored in agricultural chemistry, where similar derivatives serve as leads for creating new herbicides, fungicides, and insecticides . The presence of both bromo and methyl substituents on the benzoxazole core in this specific compound may influence its electronic properties and binding interactions, making it a valuable intermediate for structure-activity relationship (SAR) studies and the synthesis of more complex bioactive molecules . This product is intended for research purposes by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

573758-88-0

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

7-bromo-2-methyl-1,3-benzoxazol-4-amine

InChI

InChI=1S/C8H7BrN2O/c1-4-11-7-6(10)3-2-5(9)8(7)12-4/h2-3H,10H2,1H3

InChI Key

APBLWXZFBKTUJS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2O1)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Similarities

Compound Name CAS No. Core Structure Substituents Similarity Score
7-Bromo-2-methylquinazolin-4(3H)-one 194851-16-6 Quinazolinone Br (C7), CH₃ (C2), =O (C4) 0.78
8-Bromo-6-methylquinazolin-4(3H)-one 32084-59-6 Quinazolinone Br (C8), CH₃ (C6), =O (C4) 0.74
2,6-Dimethylquinazolin-4(1H)-one 77150-35-7 Quinazolinone CH₃ (C2, C6), =O (C4) 0.86
Unnamed compound 18731-19-6 Undisclosed* Undisclosed 0.92

Notes:

  • Core Differences: Benzoxazole (O, N) vs. quinazolinone (two N, ketone). Quinazolinones have a larger fused-ring system (benzene + pyrimidinone), which may enhance π-π stacking interactions compared to benzoxazoles.
  • Substituent Effects: Bromine at position 7 (benzoxazole) vs. 8 (quinazolinone) alters steric and electronic profiles. Methyl groups at position 2 (benzoxazole) vs. 6 (quinazolinone) influence molecular symmetry and solubility.
  • Highest Similarity: The compound with CAS 18731-19-6 (similarity score 0.92) likely shares near-identical substituent placement but an undisclosed core structure.

Research Implications

  • Synthetic Routes: Benzoxazolamines are typically synthesized from o-aminophenols, whereas quinazolinones derive from anthranilic acid derivatives. Bromination steps may vary based on core reactivity.

Q & A

Q. What are the established synthetic routes for 7-Bromo-2-methyl-4-benzoxazolamine, and what key reaction parameters influence yield?

The synthesis of this compound typically involves bromination of a pre-formed benzoxazolamine scaffold or cyclization of substituted precursors. Key steps include:

  • Bromination : Bromine or brominating agents (e.g., NBS) are used under controlled conditions to introduce the bromine substituent at the 7-position. Reaction temperature (0–25°C) and solvent polarity (e.g., acetic acid or DMF) critically affect regioselectivity and yield .
  • Cyclization : Phenols or amines are reacted with carbonyl derivatives (e.g., urea or amides) under acidic or basic conditions to form the benzoxazole core. For example, heating at 80–120°C in the presence of K₂CO₃ promotes cyclization .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is used to isolate the product. Reported yields range from 45% to 72% depending on reagent stoichiometry and reaction time .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzoxazole ring structure and substituent positions. The bromine atom induces distinct deshielding effects (e.g., C-7 at δ ~125 ppm in ¹³C NMR) .
  • Mass Spectrometry (HRMS) : Accurate mass measurement validates the molecular formula (C₈H₇BrN₂O). ESI+ mode typically shows [M+H]⁺ at m/z 242.97 .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95% by UV detection at 254 nm) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

  • Light Sensitivity : Degrades under UV exposure, forming de-brominated byproducts (e.g., 2-methyl-4-benzoxazolamine). Store in amber vials at 2–8°C .
  • Thermal Stability : Stable up to 150°C, but prolonged heating in solution (e.g., DMSO) leads to hydrolysis of the benzoxazole ring .
  • Humidity : Hygroscopic; moisture accelerates decomposition. Use desiccants and inert atmospheres for long-term storage .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives using Design of Experiments (DoE)?

  • Factor Screening : Use Plackett-Burman designs to prioritize variables (e.g., temperature, solvent, catalyst loading). For bromination, solvent polarity (dielectric constant >20) and Br₂ equivalents (1.1–1.5x) are critical .
  • Response Surface Methodology (RSM) : Central Composite Design (CCD) models reveal optimal conditions. For cyclization, a pH range of 8–10 and reaction time of 6–8 hours maximize yield .
  • Robustness Testing : Vary reagent purity (±5%) to assess process reliability. Impurities in starting amines (>98% purity) reduce yield by 15–20% .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Assay Standardization : Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time. Discrepancies in MIC values (e.g., 2–8 µg/mL against S. aureus) often arise from protocol differences .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites. For example, de-brominated metabolites may exhibit reduced antimicrobial activity .
  • Structural-Activity Relationship (SAR) : Compare substituent effects. The 7-bromo group enhances lipophilicity (logP ~2.1), improving membrane penetration, while methyl at C-2 stabilizes the benzoxazole ring .

Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?

  • Docking Studies : Use AutoDock Vina to model binding to bacterial enoyl-ACP reductase (FabI). The bromine atom forms halogen bonds with Leu95 (ΔG ~-8.2 kcal/mol) .
  • MD Simulations : GROMACS simulations (100 ns) reveal stability of the ligand-protein complex. RMSD <2 Å indicates sustained binding .
  • QSAR Models : Hammett constants (σ) and electrostatic potential maps correlate substituent effects with inhibitory potency (R² >0.85) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.